molecular formula C48H52N6O8S B11830515 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide

2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide

Cat. No.: B11830515
M. Wt: 873.0 g/mol
InChI Key: LGMDAPBQDCIELU-KSTNYAOJSA-N
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Description

2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an isopropylphenyl group, a nitro group, and a piperazinyl carbonyl group linked through a vinyl sulfide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide typically involves multi-step organic reactions The process begins with the nitration of 2-isopropylphenyl to introduce the nitro group This is followed by the formation of the vinyl sulfide bridge through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield

Chemical Reactions Analysis

Types of Reactions

2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the sulfide bridge.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of amine derivatives and modified sulfide bridges.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl carbonyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylphenyl2-Nitro-4-((E)-((3-carboxypiperidin-1-yl)carbonyl)ethenyl)phenyl Sulfide
  • 2-Isopropylphenyl2-Nitro-4-((E)-((3-hydroxymethyl-4-tert-butoxycarbonylpiperazin-1-yl)carbonyl)ethenyl)phenyl Sulfide

Uniqueness

2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide is unique due to the presence of the acetylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C48H52N6O8S

Molecular Weight

873.0 g/mol

IUPAC Name

(E)-1-(4-acetylpiperazin-1-yl)-3-[4-[4-[(E)-3-(4-acetylpiperazin-1-yl)-3-oxoprop-1-enyl]-2-nitro-3-(2-propan-2-ylphenyl)phenyl]sulfanyl-3-nitro-2-(2-propan-2-ylphenyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C48H52N6O8S/c1-31(2)37-11-7-9-13-39(37)45-35(17-21-43(57)51-27-23-49(24-28-51)33(5)55)15-19-41(47(45)53(59)60)63-42-20-16-36(18-22-44(58)52-29-25-50(26-30-52)34(6)56)46(48(42)54(61)62)40-14-10-8-12-38(40)32(3)4/h7-22,31-32H,23-30H2,1-6H3/b21-17+,22-18+

InChI Key

LGMDAPBQDCIELU-KSTNYAOJSA-N

Isomeric SMILES

CC(C1=CC=CC=C1C2=C(C=CC(=C2[N+](=O)[O-])SC3=C(C(=C(C=C3)/C=C/C(=O)N4CCN(CC4)C(=O)C)C5=CC=CC=C5C(C)C)[N+](=O)[O-])/C=C/C(=O)N6CCN(CC6)C(=O)C)C

Canonical SMILES

CC(C)C1=CC=CC=C1C2=C(C=CC(=C2[N+](=O)[O-])SC3=C(C(=C(C=C3)C=CC(=O)N4CCN(CC4)C(=O)C)C5=CC=CC=C5C(C)C)[N+](=O)[O-])C=CC(=O)N6CCN(CC6)C(=O)C

Origin of Product

United States

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